3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide
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Overview
Description
3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)aniline and 3-fluorobenzenesulfonyl chloride.
Reaction: The 4-(trifluoromethyl)aniline is reacted with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative with a different substituent on the nitrogen atom.
Scientific Research Applications
3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Chemical Biology: The compound is used in chemical biology research to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s binding affinity and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzenesulfonamide
- 3-fluoro-4-(trifluoromethyl)phenylmethanol
- 4-(trifluoromethyl)phenylboronic acid
Uniqueness
3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the combination of its fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s lipophilicity, metabolic stability, and binding interactions, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H9F4NO2S |
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Molecular Weight |
319.28 g/mol |
IUPAC Name |
3-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9F4NO2S/c14-10-2-1-3-12(8-10)21(19,20)18-11-6-4-9(5-7-11)13(15,16)17/h1-8,18H |
InChI Key |
WEIWKUSNZHTAGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)F |
Origin of Product |
United States |
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